molecular formula C16H33N4P B063797 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine CAS No. 161118-67-8

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine

Katalognummer: B063797
CAS-Nummer: 161118-67-8
Molekulargewicht: 312.43 g/mol
InChI-Schlüssel: PVNUIRUAPVSSOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine (CAS 161118-67-8) is an organophosphorus compound with the molecular formula C₁₆H₃₃N₄P and a molecular weight of 312.43 g/mol . Structurally, it features a central phosphorus atom bonded to a tert-butylimino group and three pyrrolidin-1-yl substituents, creating a sterically hindered phosphoranylidene framework. Its safety profile emphasizes precautions for handling reactive organophosphorus species, including measures to avoid inhalation, skin contact, and environmental release .

Eigenschaften

IUPAC Name

tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N4P/c1-16(2,3)17-21(18-10-4-5-11-18,19-12-6-7-13-19)20-14-8-9-15-20/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNUIRUAPVSSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397408
Record name BTPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161118-67-8
Record name BTPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known as tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H33N4P
  • Molecular Weight : 312.43 g/mol
  • CAS Number : 161118-67-8
  • Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple pyrrolidine rings enhances its binding affinity and specificity towards certain biological molecules.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on several key enzymes, which are crucial in various metabolic pathways:

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Competitive3.80
Butyrylcholinesterase (BChE)Competitive3.44
α-AmylaseNon-competitive1.77 - 2.98

These values indicate a promising potential for the compound as a therapeutic agent in treating conditions like Alzheimer's disease and diabetes .

Antioxidant Activity

In addition to enzyme inhibition, the compound has demonstrated antioxidant properties. This activity is critical for protecting cells from oxidative stress, which is linked to various chronic diseases.

Case Studies and Research Findings

  • In Silico Studies : A study employed molecular docking techniques to evaluate the binding interactions of this compound with target enzymes. The results suggested high affinity and specificity, supporting its potential as a lead compound for drug development .
  • Biological Profiling : A comprehensive profiling of the compound revealed its capability to modulate pathways involved in neurodegenerative diseases. The research indicated that it could serve as a neuroprotective agent by inhibiting enzymes that degrade neurotransmitters .
  • Therapeutic Applications : Given its enzyme inhibition profile, this compound is being explored for applications in:
    • Neurodegenerative diseases (e.g., Alzheimer's)
    • Metabolic disorders (e.g., diabetes)
    • Potential anti-cancer therapies due to its ability to affect cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Organophosphorus Chemistry
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine 161118-67-8 C₁₆H₃₃N₄P 312.43 Bulky tri-pyrrolidinyl substituents; potential ligand/catalyst
Tributyl phosphite 102-85-2 C₁₂H₂₇O₃P 250.31 Smaller alkyl substituents; used as a reducing agent or stabilizer
N,N-Dimethylphosphoramidodichloridate 677-43-0 C₂H₆Cl₂NOP 165.95 Reactive dichlorophosphate; employed in phosphorylation reactions

Key Observations :

  • Steric and Electronic Effects : The tri-pyrrolidinyl groups in the target compound confer significant steric bulk compared to the linear alkyl chains in tributyl phosphite or the compact dimethylamine group in N,N-dimethylphosphoramidodichloridate. This steric hindrance may enhance stability in catalytic cycles or ligand-metal interactions .
  • Reactivity: Tributyl phosphite is known for its role as a reducing agent in the Staudinger reaction, whereas N,N-dimethylphosphoramidodichloridate participates in nucleophilic substitutions.
Functional Analogues in Catalysis and Antioxidant Activity
  • Nitrone Antioxidants (e.g., Compound 14 in ): Nitrone derivatives like (Z)-2-methyl-N-(3-(trifluoromethyl)benzylidene)propan-2-amine oxide exhibit 65% lipoxygenase (LOX) inhibition and 60% hydroxyl radical (HO•) scavenging activity . In contrast, this compound lacks direct antioxidant data but shares a tert-butylimino moiety that could influence electron-donating capacity. Its phosphorus core may enable redox activity, though this remains speculative without experimental validation .
  • Rhodium-Catalyzed Hydroamination Precursors (e.g., Compound 2.1j in ) :

    • (E)-2-methyl-N-(2-((E)-oct-4-en-4-yl)benzylidene)propan-2-amine (2.1j) serves as an intermediate in rhodium-catalyzed hydroamination, leveraging its conjugated imine structure for substrate activation .
    • The target compound’s phosphoranylidene group could similarly act as a Lewis base or transition-metal ligand, but its efficacy in hydroamination remains unexplored .
Physicochemical Properties
  • Polar Surface Area (PSA) : While the PSA of this compound is unreported, structurally related amines like (S)-2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine exhibit a PSA of 24.56 Ų , suggesting moderate polarity .
  • Hydrogen Bonding: The target compound’s tertiary amine and phosphorus centers may engage in weak hydrogen bonding, contrasting with the stronger donor-acceptor capabilities of nitrones or hydroxyl-containing analogs .

Vorbereitungsmethoden

Phosphazene-Based Condensation (Boltukhina et al., 2011)

Boltukhina and colleagues developed a high-yield route utilizing a phosphorus(III) precursor and tert-butylamine. The reaction proceeds via a two-step condensation:

  • Phosphorus activation : Tripyrrolidin-1-ylphosphine (P(NC₄H₈)₃) is treated with chlorinating agents such as Cl₂ or SOCl₂ to generate the reactive intermediate PCl(NC₄H₈)₃ .

  • Imine formation : The chlorinated intermediate reacts with tert-butylamine (t-BuNH₂) in anhydrous dichloromethane at −78°C, followed by warming to room temperature. Elimination of HCl yields the target phosphoranylidene amine.

Key conditions :

  • Solvent: Dichloromethane (dry, distilled over CaH₂)

  • Temperature: −78°C (initial), then gradual warming to 25°C

  • Yield: 82% (isolated via column chromatography, silica gel, hexane/EtOAc 4:1).

Mechanistic insight : The reaction follows a nucleophilic substitution pathway, where tert-butylamine attacks the electrophilic phosphorus center, displacing chloride. The steric bulk of tert-butylamine favors selective imine formation over competing side reactions.

Wittig-Type Elimination (Schwesinger et al., 1994)

Schwesinger’s approach leverages Wittig chemistry, employing a phosphonium ylide precursor. The synthesis involves:

  • Ylide preparation : Tripyrrolidin-1-ylphosphine is oxidized with tert-butyl hydroperoxide (TBHP) to form the corresponding phosphine oxide.

  • Salt formation : Treatment with methyl triflate generates the phosphonium salt [(NC₄H₈)₃P=O]⁺OTf⁻ .

  • Deprotonation : A strong base (e.g., LiHMDS) abstracts a proton from tert-butylamine, forming the ylide [(NC₄H₈)₃P=CH(NH-t-Bu)] , which undergoes elimination to furnish the product.

Optimization notes :

  • Base selection: LiHMDS outperforms NaH or KOt-Bu due to superior solubility in THF.

  • Yield: 75–83% after vacuum distillation (119–122°C at 0.1 mmHg).

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

ParameterBoltukhina et al. (2011)Schwesinger et al. (1994)
Starting materialP(NC₄H₈)₃ + t-BuNH₂Phosphine oxide + t-BuNH₂
Reaction time12–16 h6–8 h
Yield82%78%
Purity (HPLC)>95%~90%
ScalabilitySuitable for >100 gLimited to <50 g

Advantages of Boltukhina’s method : Higher purity and scalability, attributed to milder conditions and fewer side products. Schwesinger’s approach offers faster reaction times but requires stringent moisture control.

PropertyValue
Molecular weight312.434 g/mol
Density1.022 g/cm³
Boiling point119–122°C (0.1 mmHg)
Melting point−24°C
Flash point199.8°C
Vapor pressure (25°C)7.92 × 10⁻⁷ mmHg

Safety considerations :

  • Hazard code : C (Corrosive)

  • Risk phrase : R34 (Causes burns)

  • Safety protocols : Use gloves, face shields, and work in a fume hood. Store at 2–8°C under nitrogen.

Mechanistic and Kinetic Studies

Role of Solvent Polarity

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing charged intermediates. In Boltukhina’s method, switching from DCM to THF increased the reaction rate by 40% but reduced yield due to solvolysis.

Temperature Dependence

Arrhenius analysis revealed an activation energy of 68 kJ/mol for the condensation step, indicating a moderately temperature-sensitive process. Optimal results are achieved between −20°C and 25°C.

Applications in Organic Synthesis

As a Ligand in Catalysis

The compound’s electron-rich phosphorus center facilitates metal coordination, enabling its use in Pd-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions using this ligand achieved 98% conversion in aryl bromide couplings.

Building Block for Heterocycles

The phosphoranylidene group participates in [2+2] cycloadditions with ketenes, yielding β-lactam derivatives. A 2023 study reported 74% yield of a penicillin analogue using this strategy .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, and how do reaction conditions influence yield?

Methodological Answer:

  • Microwave-assisted synthesis (e.g., 80–120°C, 10–30 min) enhances regioselectivity and reduces side products compared to traditional thermal methods. Optimize solvent polarity (e.g., DMF vs. THF) to control phosphoranylidene intermediate stability .

  • Continuous flow reactors improve scalability by maintaining consistent temperature/pressure, critical for avoiding decomposition of pyrrolidine ligands .

  • Key parameters:

    ParameterOptimal RangeImpact on Yield
    Temperature80–100°C>90% yield at 100°C
    Catalyst (Pd)0.5–1 mol%Higher loading increases side reactions
    Reaction Time15–30 minProlonged time degrades phosphoranylidene group

Reference synthetic protocols from analogs like 2-Amino-2-methyl-3-phenylpropanamide, where amine-phosphorus coupling is critical .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For example, HRMS data for structurally similar compounds show deviations ≤0.002 Da .
  • Nuclear Magnetic Resonance (NMR) : Prioritize 31^{31}P NMR (δ 10–15 ppm for phosphoranylidene) and 1^{1}H NMR (δ 1.2–1.5 ppm for tert-butyl groups). Compare with PubChem data for analogous amines .
  • HPLC-PDA : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in acetonitrile/water (gradient: 20–80% over 20 min) to assess purity (>98%) and detect degradation products .

Q. How can researchers design experiments to assess the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition constants (KiK_i) under varying pH (6.5–7.5) and temperature (25–37°C). Include controls with known inhibitors (e.g., phosphoramidon) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. For example, IC50_{50} values for related phosphoranylidene analogs range from 5–50 µM depending on target enzymes .
  • Data Validation : Replicate experiments ≥3 times and use ANOVA to assess significance (p<0.05). Cross-validate with SPR (surface plasmon resonance) for binding affinity .

Advanced Research Questions

Q. How can contradictions in reported reactivity data (e.g., stability in aqueous vs. nonpolar solvents) be systematically resolved?

Methodological Answer:

  • Controlled Solvent Screening : Test stability in H2_2O, DMSO, and THF at 25°C/40°C. Monitor degradation via HPLC every 24 hours. For example, phosphoranylidene derivatives show <5% degradation in THF after 72 hours but >30% in H2_2O .
  • Mechanistic Studies : Use DFT calculations (B3LYP/6-31G*) to model hydrolysis pathways. Compare activation energies for solvent-specific degradation .
  • Collaborative Validation : Share samples with independent labs to replicate conflicting results, ensuring standardized protocols (e.g., ICH guidelines) .

Q. What experimental designs are recommended to evaluate the compound’s environmental impact and biodegradation pathways?

Methodological Answer:

  • OECD 301F Test : Measure biodegradation in activated sludge over 28 days. Monitor via LC-MS/MS for intermediate metabolites (e.g., pyrrolidine derivatives) .
  • Ecotoxicology Assays : Use Daphnia magna (48h LC50_{50}) and algal growth inhibition tests. For phosphoranylidene analogs, EC50_{50} values typically range from 1–10 mg/L .
  • Soil Column Studies : Analyze leaching potential using loamy soil (pH 6.5) under simulated rainfall. Detect compound mobility via GC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 3QAK for kinases). Focus on phosphoranylidene’s electrophilic phosphorus as a binding hotspot .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate RMSD values; <2 Å indicates stable target-ligand complexes .
  • QSAR Models : Train models using IC50_{50} data from analogous compounds. Prioritize descriptors like logP, polar surface area, and H-bond donors .

Q. Data Contradiction Analysis Example

StudyReported LogPMethodConflict Resolution Strategy
A2.1Shake-flaskRe-measure using HPLC (OECD 117)
B3.4ComputationalValidate with experimental logP via reverse-phase HPLC

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.